molecular formula C10H13IN2O2 B1311345 (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester CAS No. 211029-67-3

(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

Cat. No. B1311345
M. Wt: 320.13 g/mol
InChI Key: FFJIDTLUJQCVAI-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

To a solution of pyridin-4-yl-carbamic acid tert-butyl ester (14.8 g, 76.3 mmol) (reference example 44b) in THF (300 mL) is added N,N,N′,N′-tetramethylethylene-diamine (34.5 mL, 230 mmol) and the solution cooled to −78° C. To this solution is added slowly (2.5M) n-butyllithium (91.5 mL, 230 mmol), the reaction temperature allowed to rise to −20° C. and the resulting mixture stirred for 1.5 hours. The mixture is cooled to −78° C. and a solution of iodine (29.04 g, 114 mmol) in THF (60 mL) is added then stirred for 10 min. The mixture is warmed to 20° C., stirred 30 min then diluted with ethyl acetate, washed with water, sat. sodium thiosulfate and brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (eluting with 20% ethyl acetate in hexanes) to give 17.7 g of title compound as a light yellow crystalline solid. 1H NMR (CDCl3) δ 1.54 (s, 9H), 7.03 (bs, 1H), 8.10 (d, J=6 Hz, 1H), 8.34 (d, J=6 Hz, 1H), 8.74 (s, 1H). MS (EI) m/z 320 (M+).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
34.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step Two
Quantity
29.04 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].CN(C)CCN(C)C.C([Li])CCC.[I:28]I>C1COCC1.C(OCC)(=O)C>[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[I:28])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC=NC=C1)=O
Name
Quantity
34.5 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
91.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
29.04 g
Type
reactant
Smiles
II
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to −78° C.
STIRRING
Type
STIRRING
Details
then stirred for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to 20° C.
STIRRING
Type
STIRRING
Details
stirred 30 min
Duration
30 min
WASH
Type
WASH
Details
washed with water, sat. sodium thiosulfate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (eluting with 20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=NC=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.